5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . The reaction proceeds smoothly via the formation of a non-isolable intermediate, which then reacts with nucleophilic reagents such as aromatic amines in boiling acetic acid to give the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and hydroxymethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like aromatic amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the imino group would yield an amine derivative.
Scientific Research Applications
5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound readily reacts with nucleophilic reagents, leading to the formation of derivatives that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
5-Naphthalen-1-yl-2H-pyrazole-3-carboxylic acid: This compound shares a similar naphthalene and pyrazole structure but differs in its functional groups.
Indole derivatives: These compounds also contain heterocyclic structures and are known for their biological activities.
Uniqueness
What sets 5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-imino-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c1-12-19-16(14(11-25)10-23-12)9-17(20(22)27-19)21(26)24-18-8-4-6-13-5-2-3-7-15(13)18/h2-10,22,25H,11H2,1H3,(H,24,26) |
InChI Key |
HOEHDABWXPGNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43)CO |
Origin of Product |
United States |
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